molecular formula C6H11NO3 B2709211 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one CAS No. 1490326-42-5

5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one

Cat. No.: B2709211
CAS No.: 1490326-42-5
M. Wt: 145.158
InChI Key: PWSBRIJEQSXCBK-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one: is a heterocyclic organic compound that features an oxazolidinone ring substituted with methoxymethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methyl-1-propanol with formaldehyde and methanol, followed by cyclization to form the oxazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different substituted oxazolidinones.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In organic synthesis, 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its oxazolidinone ring is a common motif in many biologically active compounds, including antibiotics and enzyme inhibitors.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or nucleic acids. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

    5-Methyl-1,3-oxazolidin-2-one: Lacks the methoxymethyl group, which can affect its reactivity and applications.

    5-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one: Similar structure but with a hydroxyl group instead of a methoxymethyl group, leading to different chemical properties and reactivity.

Uniqueness: 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one is unique due to the presence of both methoxymethyl and methyl groups on the oxazolidinone ring

Properties

IUPAC Name

5-(methoxymethyl)-5-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-6(4-9-2)3-7-5(8)10-6/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSBRIJEQSXCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)O1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490326-42-5
Record name 5-(methoxymethyl)-5-methyl-1,3-oxazolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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